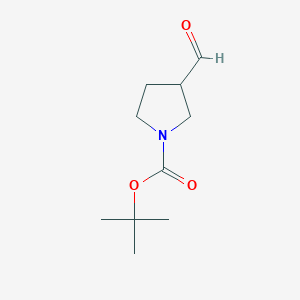

tert-Butyl 3-formylpyrrolidine-1-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3-formylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLADVOODHZCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59379-02-1 | |

| Record name | (+/-)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-formylpyrrolidine-1-carboxylate: Properties, Synthesis, and Applications

Introduction

tert-Butyl 3-formylpyrrolidine-1-carboxylate is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its structure uniquely combines a pyrrolidine ring, a reactive aldehyde functional group, and a tert-butyloxycarbonyl (Boc) protecting group. This combination makes it an exceptionally versatile intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents. The presence of a stereocenter at the 3-position, commercially available in both (R) and (S) enantiomeric forms, allows for precise stereochemical control during synthesis, a critical requirement in drug design. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and safe handling for researchers, chemists, and drug development professionals.

Section 1: Physicochemical and Stereochemical Properties

The compound's utility is underpinned by its specific physical and chemical characteristics, which dictate its handling, storage, and reaction conditions.

Physicochemical Data Summary

The core properties of this compound are summarized in the table below. These data are compiled from various commercial suppliers and chemical databases.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonym(s) | N-Boc-3-formylpyrrolidine, tert-Butyl 3-pyrrolidinecarboxaldehyde | [1] |

| CAS Number | 59379-02-1 (racemate) | [2][3] |

| 191347-94-1 ((R)-enantiomer) | [4] | |

| 191348-04-6 ((S)-enantiomer) | [3] | |

| Molecular Formula | C₁₀H₁₇NO₃ | [2] |

| Molecular Weight | 199.25 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [1] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate) | [1] |

| Purity | Commercially available at ≥97% | [2][3] |

| Storage Conditions | Store in a freezer (-20°C) under an inert atmosphere (e.g., Argon, Nitrogen) | [3][4] |

The Significance of Chirality

The biological activity of a drug molecule is often intrinsically linked to its three-dimensional structure. The presence of a chiral center at the C3 position of the pyrrolidine ring means that this compound exists as a pair of enantiomers. The availability of both (R) and (S) forms with high enantiomeric purity is of paramount importance.[4] It allows chemists to engage in asymmetric synthesis, selectively preparing the desired stereoisomer of a target molecule. This eliminates the need for costly chiral separations later in the synthetic sequence and ensures that the final active pharmaceutical ingredient (API) has the correct stereochemistry for optimal efficacy and safety.

Section 2: Synthesis and Preparation

The most common and efficient laboratory-scale synthesis of this compound involves the oxidation of its corresponding primary alcohol, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to preserve the integrity of the acid-sensitive Boc protecting group. Mild oxidation conditions are therefore required.

Recommended Synthetic Workflow: Dess-Martin Oxidation

The Dess-Martin periodinane (DMP) oxidation is an excellent choice for this transformation due to its mild, neutral reaction conditions and high efficiency in converting primary alcohols to aldehydes.[5][6]

Caption: Synthetic workflow for the preparation of the target aldehyde.

Experimental Protocol: Dess-Martin Oxidation

This protocol describes a representative procedure for the oxidation of tert-butyl (R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Materials:

-

tert-Butyl (R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve tert-butyl (R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate in anhydrous DCM (approx. 0.1-0.2 M concentration).

-

Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane in one portion. The reaction is typically slightly exothermic.

-

Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is completely consumed (typically 1-3 hours).

-

Workup - Quenching: Upon completion, dilute the reaction mixture with DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. The thiosulfate quenches any remaining DMP.

-

Workup - Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Workup - Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl (R)-3-formylpyrrolidine-1-carboxylate.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the predictable reactivity of its aldehyde group and the stability/lability of the Boc protecting group.

Aldehyde Transformations

The aldehyde functionality is an electrophilic center that readily undergoes a variety of crucial carbon-carbon and carbon-heteroatom bond-forming reactions. The most significant of these in drug discovery is reductive amination.

Reductive Amination: This is a cornerstone reaction for introducing new amine-containing substituents. The aldehyde first reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the corresponding amine. NaBH(OAc)₃ is the preferred reagent as it is mild enough not to reduce the starting aldehyde and is tolerant of the slightly acidic conditions that favor iminium ion formation.

Caption: The mechanism of reductive amination.

Experimental Protocol: Reductive Amination

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0 - 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

-

Acetic Acid (catalytic amount, optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Reaction Setup: To a solution of the amine in anhydrous DCM, add this compound.

-

Imine Formation: Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation, if necessary.

-

Reduction: Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Effervescence may be observed.

-

Monitoring: Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting aldehyde (typically 2-12 hours).

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the mixture with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Other Key Reactions

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

-

Oxidation: Can be oxidized to the corresponding carboxylic acid using reagents like sodium chlorite (NaClO₂) or Pinnick oxidation conditions.[7]

-

Reduction: Can be reduced back to the primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

-

Boc-Group Deprotection: The Boc protecting group is stable to most nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) to reveal the free secondary amine of the pyrrolidine ring.

Section 4: Spectroscopic Characterization

Structural confirmation and purity assessment are typically performed using a combination of spectroscopic methods.

| Technique | Expected Features for C₁₀H₁₇NO₃ |

| ¹H NMR | ~9.7 ppm: A characteristic singlet or doublet for the aldehydic proton (-CHO).~3.2-3.8 ppm: A series of multiplets corresponding to the protons on the pyrrolidine ring (CH₂ and CH groups).~2.8-3.2 ppm: A multiplet for the proton at the C3 position, adjacent to the aldehyde.~1.9-2.2 ppm: Multiplets for the C4 protons of the pyrrolidine ring.~1.45 ppm: A sharp, intense singlet integrating to 9 protons for the tert-butyl group of the Boc protector.[8][9] |

| ¹³C NMR | ~202 ppm: Signal for the aldehyde carbonyl carbon.~154 ppm: Signal for the carbamate carbonyl carbon of the Boc group.~80 ppm: Signal for the quaternary carbon of the tert-butyl group.~45-60 ppm: Signals for the carbon atoms of the pyrrolidine ring.~28.5 ppm: Signal for the three methyl carbons of the tert-butyl group.[8][9] |

| IR Spectroscopy | ~2720 cm⁻¹: C-H stretch of the aldehyde.~1730-1740 cm⁻¹: Strong C=O stretch from the aldehyde carbonyl.~1680-1700 cm⁻¹: Strong C=O stretch from the Boc-carbamate carbonyl. |

Note: Exact chemical shifts (ppm) can vary slightly depending on the solvent used and whether the compound is the (R), (S), or racemic form. An example ¹H NMR spectrum for the (S)-enantiomer is publicly available for reference.[3]

Section 5: Safety and Handling

Proper handling is essential due to the chemical reactivity and potential hazards of this compound.

GHS Hazard Information

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Data sourced from supplier Safety Data Sheets (SDS).[6]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6]

-

Ventilation: Handle this chemical exclusively in a well-ventilated fume hood to avoid inhalation of vapors.[1]

-

Storage: As specified in Section 1, the compound should be stored in a tightly sealed container under an inert atmosphere and kept in a freezer at or below -20°C to prevent degradation.[3][4] It is sensitive to strong acids, bases, and oxidizing agents.[1]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a high-value, versatile chemical intermediate with significant applications in the synthesis of complex, chiral molecules. Its utility is defined by the strategic placement of a reactive aldehyde on a Boc-protected, chiral pyrrolidine scaffold. A thorough understanding of its properties, synthetic routes, and reactivity, as detailed in this guide, enables researchers to effectively leverage this building block in the rational design and development of next-generation therapeutics. Adherence to strict safety and handling protocols is mandatory to ensure its safe and effective use in the laboratory.

References

- Bouling Chemical Co., Limited. This compound.

- ResearchGate. Synthesis of 3‐hydroxypyrrolidine by oxidation using Dess–Martin periodinane.

- Organic Syntheses. 1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy- (The Dess-Martin Periodinane).

- Wikipedia. Swern oxidation.

- Chemistry Steps. Swern Oxidation Mechanism.

- Organic Chemistry Portal. Swern Oxidation.

- ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.

- Ingale, A. P., et al. Supporting Information: Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. Royal Society of Chemistry.

- PubChem. tert-Butyl 3-oxopyrrolidine-1-carboxylate.

- ResearchGate. Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates.

- Atlantis Press. Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate.

- ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.

- ResearchGate. A reductive amination approach for the synthesis of catalytic peptide foldamers.

- ResearchGate. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis.

- YouTube. Swern Oxidation | Named Reactions | Organic Chemistry Lessons.

- Der Pharma Chemica. Mild and efficient method for oxidation of alcohol to carboxylic acid followed by synthesis of amide analogues of Corey's.

Sources

- 1. ekwan.github.io [ekwan.github.io]

- 2. youtube.com [youtube.com]

- 3. (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate(191348-04-6) 1H NMR spectrum [chemicalbook.com]

- 4. 191347-94-1|(R)-tert-Butyl 3-formylpyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-Butyl 3-formylpyrrolidine-1-carboxylate

This guide provides a comprehensive technical overview of tert-Butyl 3-formylpyrrolidine-1-carboxylate, a key building block in modern synthetic organic chemistry and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, and applications, emphasizing practical insights and validated methodologies.

Introduction: A Versatile Pyrrolidine Building Block

This compound, commonly known as 1-Boc-3-formylpyrrolidine, is a heterocyclic aldehyde featuring a pyrrolidine ring protected with a tert-butoxycarbonyl (Boc) group. This structural arrangement makes it an exceptionally valuable intermediate. The Boc group provides stability and prevents unwanted side reactions of the amine, while the aldehyde functionality serves as a versatile handle for a wide array of chemical transformations. Its applications span from the synthesis of complex natural products to the development of novel pharmaceutical agents, particularly in creating pyrrolidine derivatives known for diverse biological activities.[1][2]

The unique combination of a protected chiral scaffold and a reactive functional group allows chemists to introduce molecular complexity in a controlled manner, streamlining synthetic routes and improving overall efficiency.[2]

Chemical Abstract Service (CAS) Number: 59379-02-1[1][3][4][5]

Physicochemical and Safety Data

Understanding the fundamental properties of a reagent is paramount for its effective and safe use in any experimental setting. The data presented below has been consolidated from leading chemical suppliers and safety data sheets.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 59379-02-1 | [3][4][5] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1][4] |

| Molecular Weight | 199.25 g/mol | [1][4] |

| Appearance | Colorless to off-yellow liquid | [1] |

| Purity | ≥ 97% | [1][3][4] |

| Storage Conditions | Store in freezer, under -20°C, inert atmosphere | [3][4] |

| Synonyms | 1-Boc-3-formylpyrrolidine, tert-butyl 3-formyl-1-pyrrolidinecarboxylate, 3-Formylpyrrolidine-1-carboxylic acid tert-butyl ester | [1][3] |

Safety and Handling: this compound is classified as harmful if swallowed (H302) and is associated with a GHS07 pictogram (Exclamation mark).[3] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are mandatory. All manipulations should be performed within a certified chemical fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Synthesis Protocol: From Alcohol to Aldehyde

The most common and reliable method for preparing this compound is through the mild oxidation of its corresponding primary alcohol, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. The Swern oxidation is particularly well-suited for this transformation due to its high efficiency, tolerance of the acid-sensitive Boc protecting group, and conditions that prevent over-oxidation to the carboxylic acid.[6][7][8]

Causality of Method Selection: Why Swern Oxidation?

The Swern oxidation is preferred over harsher, chromium-based reagents (e.g., Jones oxidation) for several key reasons:

-

Mild Conditions: The reaction is run at low temperatures (-78 °C), which preserves sensitive functional groups like the Boc-protecting group that could be cleaved under strongly acidic conditions.[8][9]

-

High Selectivity: It selectively oxidizes primary alcohols to aldehydes, with minimal to no formation of the corresponding carboxylic acid, a common side product in other oxidation methods.[7][8]

-

Broad Functional Group Tolerance: The reaction is compatible with a wide range of other functional groups, making it ideal for complex molecule synthesis.[6]

The primary drawback is the generation of dimethyl sulfide, a volatile compound with a notoriously unpleasant odor.[6][10] Therefore, the entire procedure, including the workup, must be conducted in a well-ventilated fume hood, and all glassware should be quenched with bleach to neutralize the odor.[6]

Experimental Workflow Diagram

Caption: Workflow for the Swern oxidation of Boc-3-pyrrolidinemethanol.

Step-by-Step Laboratory Protocol

Materials:

-

tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Oxalyl chloride (in dichloromethane, 2.0 M solution)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et₃N), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Activator Formation: Slowly add anhydrous DMSO to the cold DCM. Then, add the 2.0 M solution of oxalyl chloride in DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 15 minutes. The formation of the chloro(dimethyl)sulfonium chloride is the key activation step.[6][7]

-

Alcohol Addition: Dissolve tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate in a minimal amount of cold, anhydrous DCM. Add this solution dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

-

Elimination: Add anhydrous triethylamine dropwise to the flask. This base is crucial for deprotonating the intermediate to form a sulfur ylide, which then collapses to the final aldehyde product.[6] A thick white precipitate (triethylammonium chloride) will form. Stir for an additional 30 minutes at -78 °C.

-

Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a colorless to pale yellow liquid.

Core Applications in Drug Discovery and Synthesis

The aldehyde functionality of 1-Boc-3-formylpyrrolidine makes it a versatile precursor for numerous transformations critical to medicinal chemistry.

Table 2: Key Synthetic Transformations and Applications

| Reaction Type | Reagents | Product Type | Relevance in Drug Discovery |

| Reductive Amination | Amine (R-NH₂), NaBH(OAc)₃ | Substituted 3-aminopyrrolidines | Core scaffold in many enzyme inhibitors and receptor antagonists. |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | 3-Alkenylpyrrolidines | Introduction of vinyl groups for further functionalization (e.g., cross-coupling).[11] |

| Grignard/Organolithium Addition | R-MgBr or R-Li | Secondary alcohols | Creation of new chiral centers and carbon-carbon bonds. |

| Aldol Condensation | Ketone/Aldehyde, Base/Acid | α,β-Unsaturated carbonyls | Carbon-carbon bond formation to build molecular complexity. |

Application Spotlight: Synthesis of Chiral Amines via Reductive Amination

One of the most powerful applications of this aldehyde is in reductive amination to synthesize chiral 3-substituted aminopyrrolidines. This reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).

Caption: Pathway for reductive amination of the title compound.

This methodology is a cornerstone of modern drug discovery, providing efficient access to libraries of amine-containing compounds for biological screening. The pyrrolidine ring is a privileged scaffold, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties.

Conclusion

This compound (CAS: 59379-02-1) is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis and pharmaceutical sciences. Its well-defined reactivity, coupled with the stability afforded by the Boc protecting group, provides a reliable and versatile platform for constructing complex molecular architectures. The protocols and insights detailed in this guide are intended to empower researchers to leverage this valuable building block to its full potential, accelerating the discovery and development of next-generation therapeutics.

References

- This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/amblocamb2d6fa5b0][3][12]

- This compound. ChemScene. [URL: https://www.chemscene.

- 1-Boc-3-formyl-pyrrolidine. Chem-Impex. [URL: https://www.chemimpex.com/products/1-boc-3-formyl-pyrrolidine][1]

- Swern oxidation. Wikipedia. [URL: https://en.wikipedia.

- Swern Oxidation Mechanism. Chemistry Steps. [URL: https://www.chemistrysteps.

- Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/30/swern-oxidation-of-alcohols-to-aldehydes-and-ketones/][10]

- Swern Oxidation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- The Swern oxidation. YouTube. [URL: https://www.youtube.

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents. [URL: https://patents.google.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 59379-02-1 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. CAS 59379-02-1 | Sigma-Aldrich [sigmaaldrich.com]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Swern Oxidation [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

A Technical Guide to tert-Butyl 3-formylpyrrolidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: This guide provides an in-depth technical overview of tert-Butyl 3-formylpyrrolidine-1-carboxylate, a pivotal chiral building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, outline a robust laboratory-scale synthesis and characterization workflow, and detail its application in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals who utilize complex heterocyclic intermediates.

Core Compound Profile: Physicochemical Properties and Specifications

This compound is a heterocyclic compound featuring a pyrrolidine ring protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group and functionalized with an aldehyde (formyl) group at the 3-position. The presence of a stereocenter at the C3 position means the compound exists as (R) and (S) enantiomers, which are crucial for stereospecific synthesis in drug development.

The aldehyde group is a versatile chemical handle for a variety of transformations, including reductive aminations, Wittig reactions, and aldol condensations, making this compound a valuable starting material. The Boc protecting group provides stability under many reaction conditions but can be readily removed under acidic conditions, allowing for further derivatization at the nitrogen atom.

Below is a summary of its key quantitative and qualitative properties.

| Property | Value | Source(s) |

| Molecular Weight | 199.25 g/mol | [1][2][3] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1][2] |

| Appearance | Liquid | [3] |

| CAS Number (Racemate) | 59379-02-1 | [4][5] |

| CAS Number (R-enantiomer) | 191347-94-1 | [2] |

| CAS Number (S-enantiomer) | Not readily available, but exists | |

| Typical Purity | ≥97% | [3] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [2][3] |

| Shipping | Shipped in a cold pack | [3] |

Synthesis, Purification, and Characterization: A Self-Validating Workflow

The most common and controlled method for preparing this compound is through the mild oxidation of its corresponding alcohol precursor, tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Synthetic Rationale and Strategy

The choice of oxidant is critical. Strong oxidants risk over-oxidation of the aldehyde to a carboxylic acid. Therefore, mild reagents such as Dess-Martin Periodinane (DMP) or conditions like the Swern or Parikh-Doering oxidation are preferred. These methods operate at or below room temperature, preserving the integrity of the sensitive aldehyde and the Boc-protecting group.

Caption: Fig 1. Synthetic pathway via DMP oxidation.

Experimental Protocol: DMP Oxidation

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

(rac)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (HPLC grade)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM.

-

Addition of Oxidant: Add Dess-Martin Periodinane (1.2 eq) to the solution in portions at room temperature. The causality here is portion-wise addition to control any initial exotherm.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Upon completion, dilute the mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. The thiosulfate is essential to reduce any excess DMP.

-

Workup: Stir the biphasic mixture until the solid dissolves. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Analytical Characterization: A Self-Validating System

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques must be employed. This constitutes a self-validating system, confirming the outcome of the synthesis.

Caption: Fig 2. Workflow for Synthesis and Validation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation. Key diagnostic signals include a singlet for the nine protons of the tert-butyl group at ~1.4 ppm and a characteristic signal for the aldehyde proton at ~9.7 ppm.

-

¹³C NMR Spectroscopy: This provides confirmation of the carbon framework. Expect to see a signal for the aldehyde carbonyl carbon around 200 ppm and the Boc carbonyl carbon around 154 ppm.

-

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry will confirm the molecular weight. The expected ion in positive mode would be [M+H]⁺ at m/z 200.26 or [M+Na]⁺ at m/z 222.24.

-

HPLC Analysis: High-Performance Liquid Chromatography is used to determine the purity of the final compound, which should typically be >97%. For enantiomerically pure starting materials, chiral HPLC is required to confirm the enantiomeric excess (ee).

Applications in Medicinal Chemistry

The utility of this compound lies in its dual functionality: the reactive aldehyde and the protected nitrogen on a desirable heterocyclic scaffold.

Case Study: Synthesis of αvβ6 Integrin Inhibitors

This building block has been instrumental in the discovery of nonpeptidic αvβ6 integrin inhibitors for the potential treatment of Idiopathic Pulmonary Fibrosis (IPF).[1] In the synthesis of these complex molecules, the aldehyde group serves as a key electrophilic partner for introducing the pyrrolidine motif. A common strategy is reductive amination.

In this reaction, the aldehyde first reacts with a primary or secondary amine from another fragment of the target molecule to form an intermediate iminium ion. This ion is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to form a stable carbon-nitrogen bond. The choice of STAB is deliberate; it is mild enough not to reduce the aldehyde itself but is highly effective for reducing the intermediate iminium ion, providing a high-yielding and clean transformation.

Caption: Fig 3. Role in αvβ6 inhibitor synthesis.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the chemical integrity of the compound.

| Hazard Category | GHS Information |

| Pictogram | GHS07 (Exclamation Mark)[5] |

| Signal Word | Warning[4][5] |

| Hazard Statements | H302: Harmful if swallowed.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |

| Precautionary Statements | P261: Avoid breathing vapors/spray.[5] P280: Wear protective gloves/eye protection/face protection.[4][5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Keep in a freezer at or below -20°C.[2][3] The aldehyde is prone to slow oxidation to the carboxylic acid if exposed to air and light at ambient temperatures.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the construction of complex, biologically active molecules. Its value is defined by its versatile aldehyde functionality, the stable yet removable Boc group, and its presence within the frequently utilized pyrrolidine scaffold. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, allows researchers to confidently and effectively leverage this building block in the pursuit of new therapeutic agents.

References

- PubChem. (S)

- PubChemLite.

Sources

An In-Depth Technical Guide to tert-Butyl 3-formylpyrrolidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-formylpyrrolidine-1-carboxylate, a pivotal building block in modern medicinal chemistry. The document delves into the compound's structural and physicochemical properties, detailed synthetic methodologies, thorough characterization, and its critical applications in the synthesis of bioactive molecules, particularly kinase inhibitors. Authored from the perspective of a Senior Application Scientist, this guide synthesizes theoretical knowledge with practical, field-proven insights to offer a robust resource for researchers in drug development and organic synthesis.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for targeting a wide array of biological receptors and enzymes. The introduction of a formyl group at the 3-position, combined with the synthetically versatile N-Boc protecting group, renders this compound a highly valuable and versatile intermediate. This guide will explore the chemical nuances of this molecule, providing the foundational knowledge necessary for its effective utilization in complex synthetic campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its successful application in synthesis.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 59379-02-1 | [1] |

| Molecular Formula | C₁₀H₁₇NO₃ | |

| Molecular Weight | 199.25 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | |

| Purity | Typically ≥97% | |

| Storage | Inert atmosphere, store in freezer, under -20°C | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) |

Spectroscopic Characterization

While a publicly available, fully assigned spectrum is elusive, based on the known structure and data from analogous compounds, the following spectral characteristics are expected:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 9.7 (s, 1H): Aldehydic proton (CHO).

-

δ 3.3-3.7 (m, 4H): Protons on the pyrrolidine ring adjacent to the nitrogen (CH₂-N-CH₂).

-

δ 3.0-3.2 (m, 1H): Proton at the 3-position of the pyrrolidine ring (CH-CHO).

-

δ 2.0-2.3 (m, 2H): Protons at the 4-position of the pyrrolidine ring (CH₂).

-

δ 1.45 (s, 9H): Protons of the tert-butyl group (C(CH₃)₃).

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~200: Aldehyde carbonyl carbon.

-

δ ~154: Carbamate carbonyl carbon.

-

δ ~80: Quaternary carbon of the tert-butyl group.

-

δ ~45-55: Carbons of the pyrrolidine ring.

-

δ 28.4: Carbons of the tert-butyl methyl groups.

-

-

IR (neat):

-

~2975 cm⁻¹: C-H stretch (aliphatic).

-

~2720 cm⁻¹: C-H stretch (aldehyde).

-

~1725 cm⁻¹: C=O stretch (aldehyde).

-

~1690 cm⁻¹: C=O stretch (carbamate).

-

-

Mass Spectrometry (ESI+):

-

m/z 200.12 [M+H]⁺

-

m/z 222.10 [M+Na]⁺

-

Synthesis Methodologies: A Comparative Analysis

Two principal synthetic routes dominate the preparation of this compound. The choice between these methods often depends on the starting material availability, scale of the reaction, and safety considerations.

Method 1: Oxidation of N-Boc-3-hydroxymethylpyrrolidine

This is a common and reliable method that starts from the corresponding alcohol.

Caption: Oxidation of N-Boc-3-hydroxymethylpyrrolidine.

3.1.1. In-Depth Rationale and Protocol

The Dess-Martin periodinane (DMP) oxidation is a preferred method due to its mild reaction conditions and high yields.[2][3] DMP is a hypervalent iodine reagent that selectively oxidizes primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[3]

Experimental Protocol: Dess-Martin Oxidation

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add N-Boc-3-hydroxymethylpyrrolidine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 30 minutes until the layers are clear.

-

Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Method 2: Reduction of tert-Butyl 3-cyanopyrrolidine-1-carboxylate

This route offers an alternative starting from the corresponding nitrile.

Caption: Reduction of tert-Butyl 3-cyanopyrrolidine-1-carboxylate.

3.2.1. In-Depth Rationale and Protocol

Diisobutylaluminium hydride (DIBAL-H) is a powerful and sterically hindered reducing agent that can selectively reduce nitriles to aldehydes at low temperatures.[4] The reaction proceeds via an iminium intermediate, which is then hydrolyzed upon work-up to yield the desired aldehyde.[4] Careful control of temperature is crucial to prevent over-reduction to the primary amine.

Experimental Protocol: DIBAL-H Reduction

-

Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-cyanopyrrolidine-1-carboxylate (1.0 eq) and anhydrous toluene or DCM (~0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add DIBAL-H (1.0 M in hexanes, 1.1-1.2 eq) dropwise via a syringe pump, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the reaction at -78 °C for 1-2 hours. Monitor by TLC.

-

Work-up: Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Extraction: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Comparison of Synthetic Routes

| Feature | Dess-Martin Oxidation | DIBAL-H Reduction |

| Starting Material | Alcohol | Nitrile |

| Reagents | DMP (solid, stable) | DIBAL-H (pyrophoric liquid) |

| Conditions | Mild (0 °C to RT) | Cryogenic (-78 °C) |

| Work-up | Aqueous quench, filtration | Careful quench, biphasic work-up |

| Scalability | Good, but DMP is expensive | Excellent, DIBAL-H is cost-effective |

| Safety | DMP can be explosive under certain conditions | DIBAL-H is highly reactive with air and water |

Key Applications in Drug Discovery

The aldehyde functionality of this compound is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Synthesis of Kinase Inhibitors

This building block is instrumental in the synthesis of several kinase inhibitors, including the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib and various Cyclin-Dependent Kinase 9 (CDK9) inhibitors.

Caption: Synthetic utility in kinase inhibitor synthesis.

4.1.1. Reductive Amination

The aldehyde can be readily converted to a secondary or tertiary amine via reductive amination. This involves the initial formation of an iminium ion with a primary or secondary amine, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB). This is a key step in the synthesis of many kinase inhibitors where the pyrrolidine nitrogen is incorporated into a larger heterocyclic system.

4.1.2. Wittig and Horner-Wadsworth-Emmons Reactions

These classic olefination reactions allow for the conversion of the formyl group into a carbon-carbon double bond.[5] This is particularly useful for introducing vinyl or substituted vinyl groups, which can act as Michael acceptors or key pharmacophoric elements in targeted covalent inhibitors.

General Synthetic Utility

Beyond kinase inhibitors, the reactivity of the aldehyde group opens up a vast chemical space for the synthesis of diverse molecular architectures. Other important transformations include:

-

Aldol Condensations: For the formation of β-hydroxy carbonyl compounds.

-

Grignard and Organolithium Additions: To generate secondary alcohols.

-

Cyanohydrin Formation: As a precursor to α-hydroxy acids and α-amino alcohols.

Safety and Handling

As a laboratory chemical, proper safety precautions are essential.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex, biologically active molecules. Its value lies in the combination of the pharmaceutically relevant pyrrolidine core and the synthetically versatile aldehyde functionality. A deep understanding of its synthesis, characterization, and reactivity, as detailed in this guide, empowers researchers to leverage this building block to its full potential in the pursuit of novel therapeutics.

References

- (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate(191348-04-6) 1H NMR. ChemicalBook. URL: https://www.chemicalbook.com/spectrum/191348-04-6_1hnmr.htm

- This compound | 59379-02-1. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/ambed/ambh2d6fa5b0

- Supporting Information for Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. Royal Society of Chemistry.

- The Wittig Reaction: Synthesis of Alkenes. URL: https://www.csus.edu/indiv/m/mackj/chem125/wittig.pdf

- 3-Formyl-pyrrolidine-1-carboxylic acid tert-butyl ester | 59379-02-1. URL: https://www.sigmaaldrich.com/US/en/product/aladdin/alnh9a9edd39

- This compound | 59379-02-1. Ambeed.com. URL: https://www.ambeed.com/products/59379-02-1.html

- Application of The Dess-Martin Oxidation in Total Synthesis of Natural Products. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/32942907/

- Dess–Martin oxidation. Wikipedia. URL: https://en.wikipedia.

- Inhibitors of the TAM subfamily of tyrosine kinases: synthesis and biological evalu

- A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. URL: http://pubs.sciepub.com/jlce/4/1/1/index.html

- Pyrrolidine aldehyde. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/search/pyrrolidine-aldehyde?focus=products&page=1&perpage=30&sort=relevance&term=pyrrolidine%20aldehyde&type=product_name

- Applications of the Dess-Martin Oxidation in Total Synthesis of Natural Products. URL: https://www.ingentaconnect.com/content/ben/cos/2021/00000018/00000002/art00001

- Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. URL: https://www.masterorganicchemistry.com/2011/08/26/dibal-h-di-isobutyl-aluminum-hydride/

- tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/186550-13-0.htm

Sources

- 1. 3-Formyl-pyrrolidine-1-carboxylic acid tert-butyl ester | 59379-02-1 [sigmaaldrich.cn]

- 2. Application of The Dess-Martin Oxidation in Total Synthesis of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. web.mnstate.edu [web.mnstate.edu]

tert-Butyl 3-formylpyrrolidine-1-carboxylate synthesis from hydroxypyrrolidine

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-formylpyrrolidine-1-carboxylate from N-Boc-3-Hydroxypyrrolidine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing this compound, a critical chiral building block in modern medicinal chemistry. The primary focus is the oxidation of the readily available precursor, tert-butyl 3-hydroxypyrrolidine-1-carboxylate. This document delves into the mechanistic underpinnings, procedural details, and comparative analysis of several prevalent oxidation methodologies, including Dess-Martin periodinane (DMP), Swern, Parikh-Doering, Pyridinium Chlorochromate (PCC), and TEMPO-catalyzed systems. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights to aid in method selection and optimization for laboratory and process scale-up applications.

Introduction: The Strategic Importance of a Versatile Pyrrolidine Building Block

The pyrrolidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals and clinical candidates targeting a wide range of diseases.[1] The aldehyde functional group at the 3-position of the N-Boc-protected pyrrolidine ring, specifically in this compound, serves as a versatile synthetic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These include reductive amination, Wittig reactions, and aldol condensations, making it an invaluable intermediate for constructing complex molecular architectures.[2]

The most direct and common synthetic pathway to this key aldehyde is the oxidation of the corresponding secondary alcohol, N-Boc-3-hydroxypyrrolidine, which is commercially available in both racemic and enantiomerically pure forms.[3][4][5] The choice of oxidant is critical and depends on factors such as scale, substrate sensitivity, desired yield, and environmental, health, and safety (EHS) considerations.

The Essential Role of the Boc Protecting Group

Before exploring specific oxidation protocols, it is crucial to understand the function of the tert-butoxycarbonyl (Boc) group. A protecting group is a molecular moiety that is temporarily introduced to mask a reactive functional group, enabling chemoselectivity in subsequent reactions.[6][7] In this context, the Boc group is indispensable for several reasons:

-

Prevents Side Reactions: It deactivates the pyrrolidine nitrogen, preventing it from acting as a nucleophile or being oxidized under the reaction conditions.

-

Enhances Solubility: The lipophilic nature of the Boc group improves the solubility of the substrate in common organic solvents used for oxidation, such as dichloromethane (DCM).

-

Stability and Facile Removal: The Boc group is robust under the neutral or mildly basic conditions of most modern oxidation reactions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) when the nitrogen's reactivity needs to be restored.[8][9]

Overview of Synthetic Pathways

The conversion of N-Boc-3-hydroxypyrrolidine to its corresponding aldehyde is a classic secondary alcohol oxidation. The primary challenge lies in achieving high conversion and yield without over-oxidation or degradation of the starting material or product. The following diagram illustrates the principal oxidative strategies discussed in this guide.

Figure 1: Key oxidative routes from N-Boc-3-hydroxypyrrolidine to the target aldehyde.

In-Depth Analysis of Oxidation Methodologies

This section provides a detailed examination of each major oxidative method, including its underlying mechanism, a representative experimental protocol, and a critical discussion of its advantages and disadvantages.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a reliable and mild method that utilizes a hypervalent iodine(V) reagent to convert primary and secondary alcohols to aldehydes and ketones, respectively.[10] It is often a preferred choice for small to medium-scale laboratory synthesis due to its operational simplicity and high efficiency.

Mechanism of Action: The reaction proceeds through the formation of a periodinane ester intermediate. A base (often the acetate displaced from the DMP reagent) abstracts the alpha-proton, leading to a concerted elimination that forms the carbonyl group, acetic acid, and a reduced iodine(III) species.[11]

Figure 2: Simplified workflow for the Dess-Martin Periodinane (DMP) oxidation.

Detailed Experimental Protocol: Adapted from HETERO RESEARCH FOUNDATION; WO2017/122153 A1, 2017.[12]

-

To a stirred solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, ~5-10 volumes) under a nitrogen atmosphere, cool the flask to 0 °C in an ice bath.

-

Add Dess-Martin periodinane (1.2-2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-30 minutes until the layers are clear.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure aldehyde.

Discussion:

-

Expertise & Trustworthiness: The DMP oxidation is highly reliable, with yields often exceeding 75%.[12] The self-validating workup is a key feature; the quenching step with thiosulfate visually confirms the reduction of excess oxidant. TLC monitoring is straightforward, showing the disappearance of the more polar alcohol spot and the appearance of the less polar aldehyde product.

-

Authoritative Grounding: This method avoids harsh acidic or basic conditions and does not use toxic heavy metals, making it compatible with a wide array of functional groups.[10]

-

Causality & Considerations: The choice of anhydrous DCM is critical as DMP is moisture-sensitive.[13] While generally safe for lab scale, DMP is known to be shock-sensitive and potentially explosive upon heating, requiring careful handling and storage.[14] The generation of two equivalents of acetic acid means that acid-labile substrates may require the addition of a mild base like pyridine or NaHCO₃ to the reaction mixture.[10]

Swern Oxidation

The Swern oxidation is a powerful and widely used metal-free alternative that relies on the activation of dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride or trifluoroacetic anhydride.[15]

Mechanism of Action: The reaction begins with the activation of DMSO by oxalyl chloride to form the highly reactive chloro(dimethyl)sulfonium chloride. This species reacts with the alcohol to form an alkoxysulfonium salt. A hindered, non-nucleophilic base (e.g., triethylamine) is then added to deprotonate the carbon alpha to the oxygen, generating a sulfur ylide. This ylide undergoes a five-membered ring intramolecular elimination to yield the aldehyde, dimethyl sulfide, and protonated base.[15][16]

Figure 3: Key intermediates in the Swern oxidation pathway.

Detailed Experimental Protocol: Adapted from Mancuso, A. J.; Swern, D. Synthesis1981 , 165.[17]

-

In a three-neck flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

-

Add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solvent.

-

Slowly add a solution of anhydrous DMSO (2.2-2.5 eq) in DCM. Vigorous gas evolution (CO, CO₂) will occur. Stir for 10-15 minutes at -78 °C.

-

Add a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 20-30 minutes.

-

Add triethylamine (Et₃N, 5.0 eq) dropwise. A thick white precipitate (triethylammonium chloride) will form.

-

After stirring for another 10-15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash sequentially with dilute HCl (to remove excess base), water, and brine. Dry over Na₂SO₄, filter, and concentrate.

-

Purify by silica gel chromatography if necessary.

Discussion:

-

Expertise & Trustworthiness: The Swern oxidation is renowned for its high yields and broad functional group tolerance, including its utility with acid-sensitive substrates.[18] The strict temperature control is paramount for its success. Deviation to higher temperatures can lead to the formation of Pummerer rearrangement byproducts.

-

Authoritative Grounding: This method is one of the classic "activated DMSO" oxidations and is a staple in complex molecule synthesis.[15]

-

Causality & Considerations: The primary drawbacks are operational. The reaction requires cryogenic temperatures (-78 °C), which can be challenging to maintain at a large scale.[16] It produces acutely toxic carbon monoxide gas and notoriously foul-smelling dimethyl sulfide (DMS).[15] All operations, including the workup, must be performed in a well-ventilated fume hood. Used glassware should be quenched with bleach to oxidize the residual DMS.[15]

Parikh-Doering Oxidation

The Parikh-Doering oxidation is a modification of the activated DMSO protocol that offers significant operational advantages over the Swern oxidation. It utilizes the sulfur trioxide pyridine complex (SO₃·py) as the activating agent, which is a stable, non-volatile solid.[19]

Mechanism of Action: Similar to the Swern oxidation, the reaction involves the activation of DMSO by SO₃·py, followed by reaction with the alcohol to form an alkoxysulfonium intermediate. A base, typically triethylamine, then facilitates the elimination to form the final carbonyl product.[19][20][21]

Detailed Experimental Protocol: Adapted from Parikh, J. R.; Doering, W. E. J. Am. Chem. Soc.1967 , 89, 5505.[22]

-

Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in a mixture of anhydrous DMSO (~3-5 volumes) and DCM (~5-10 volumes) under a nitrogen atmosphere.

-

Add triethylamine (≥3.0 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add the sulfur trioxide pyridine complex (SO₃·py, ≥3.0 eq) portion-wise, maintaining the temperature between 0-10 °C.

-

Allow the reaction to stir at 0 °C or warm to room temperature for 1-3 hours, monitoring by TLC.

-

Once complete, quench the reaction by adding water and extract with an organic solvent like ethyl acetate or DCM.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by silica gel chromatography.

Discussion:

-

Expertise & Trustworthiness: This method is operationally much simpler than the Swern oxidation. Its ability to run at 0 °C to room temperature makes it highly attractive for routine lab work.[19]

-

Authoritative Grounding: The use of the stable SO₃·py complex avoids the handling of highly reactive and toxic reagents like oxalyl chloride.[22]

-

Causality & Considerations: While milder, the reaction can sometimes be sluggish and may require a large excess of the SO₃·py complex and base to drive it to completion.[19] The workup is generally more straightforward than a Swern oxidation, though it still produces dimethyl sulfide.

Other Notable Methods: PCC and TEMPO

Pyridinium Chlorochromate (PCC): PCC is a chromium(VI)-based oxidant that is effective for converting secondary alcohols to ketones.[23][24] The reaction is typically run in DCM at room temperature.[25] However, its use has significantly declined due to the high toxicity and carcinogenic nature of chromium reagents, which create hazardous waste and complicate purification.[25] For modern pharmaceutical development, chromium-based oxidants are generally avoided.

TEMPO-Catalyzed Oxidation: (2,2,6,6-Tetrame-thylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that can be used in catalytic amounts along with a stoichiometric co-oxidant. The active species is the N-oxoammonium ion, which performs the oxidation.[26] A common laboratory system uses sodium hypochlorite (bleach) as the co-oxidant.[26] From a green chemistry perspective, using air or oxygen as the terminal oxidant, often with a metal co-catalyst like copper, is highly desirable for large-scale production.[27] This method avoids toxic byproducts but may require careful optimization of pH and reaction conditions to achieve high selectivity and yield.

Comparative Summary of Oxidation Methods

The selection of an appropriate synthetic method is a critical decision based on a balance of efficacy, safety, cost, and scale. The following table provides a comparative summary to aid in this process.

| Method | Key Reagents | Temp. | Typical Yield | Advantages | Disadvantages |

| Dess-Martin | DMP, DCM | 0 °C to RT | 75-95%[12] | Mild conditions, high yield, simple workup, no heavy metals.[10] | Reagent is moisture-sensitive and potentially explosive; relatively high cost for large scale.[13][14] |

| Swern | DMSO, (COCl)₂, Et₃N | -78 °C | 85-98% | High yield, excellent functional group tolerance, metal-free.[18] | Requires cryogenic temps; produces toxic CO gas and foul-smelling DMS.[15][16] |

| Parikh-Doering | DMSO, SO₃·py, Et₃N | 0 °C to RT | 80-95% | Milder than Swern (no cryo), operationally simple, stable reagents.[19][22] | May require large excess of reagents; produces DMS.[19] |

| PCC | PCC, DCM, Celite | RT | 70-90% | Operationally simple, mild reagent.[23][28] | Toxic Cr(VI) reagent, environmental/health concerns, difficult workup.[25] |

| TEMPO | TEMPO (cat.), NaOCl | 0 °C to RT | 80-95% | Catalytic, "green" with air as co-oxidant, avoids toxic reagents.[26][27] | Requires careful optimization, potential for side reactions (e.g., chlorination with NaOCl).[26] |

Conclusion and Recommendations

The synthesis of this compound via the oxidation of N-Boc-3-hydroxypyrrolidine is a well-established transformation with multiple reliable methods available to the modern chemist.

-

For small- to medium-scale laboratory synthesis , where operational simplicity and high yields are paramount, the Dess-Martin periodinane oxidation is often the method of choice. Its mild conditions and straightforward workup are highly advantageous.

-

The Parikh-Doering oxidation represents an excellent alternative, avoiding the need for cryogenic temperatures while maintaining the high efficiency characteristic of activated DMSO methods.

-

The Swern oxidation , while operationally more demanding, remains a benchmark for its exceptional reliability and broad substrate scope, particularly in the context of complex total synthesis.

-

For process development and large-scale manufacturing , exploring a TEMPO-catalyzed system with a green co-oxidant like air is highly recommended. While requiring more initial optimization, the economic and environmental benefits are substantial. The use of chromium-based reagents like PCC is strongly discouraged in modern synthetic practice.

Ultimately, the optimal choice will be dictated by the specific constraints of the project, including scale, available equipment, cost, and institutional EHS policies. This guide provides the foundational knowledge for making an informed and scientifically sound decision.

References

- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (n.d.). PMC - NIH.

- N-Boc-3-pyrrolidinone synthesis. (n.d.). ChemicalBook.

- What are the properties, synthesis, and applications of N-Boc-3-pyrrolidinone?. (n.d.). Guidechem.

- Oxidation with Chromic Acid and PCC. (n.d.). Chad's Prep®.

- PCC Oxidation Mechanism. (n.d.). Chemistry Steps.

- Oxidation of Alcohols by Chromic Acid and PCC. (2021). YouTube.

- Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). (n.d.). Organic Synthesis.

- Oxidation by PCC (pyridinium chlorochromate). (2023). Chemistry LibreTexts.

- Synthesis of dess-martin-periodinane. (n.d.). University of Rochester.

- Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol Derivatives. (n.d.). Benchchem.

- Method for synthesizing N-Boc-3-pyrrolidine formaldehyde. (n.d.). Google Patents.

- Protecting group. (n.d.). Wikipedia.

- Swern Oxidation: Reaction Mechanism. (n.d.). NROChemistry.

- Parikh-Doering Oxidation. (n.d.). NROChemistry.

- Swern Oxidation Procedure. (n.d.). Michigan State University.

- Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate.

- Parikh–Doering oxidation. (n.d.). Wikipedia.

- Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps.

- Preparation of the Dess-Martin Periodinane. (n.d.). ChemSpider Synthetic Pages.

- Dess–Martin oxidation. (n.d.). Wikipedia.

- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti.

- Parikh-Doering Oxidation. (2014). Chem-Station Int. Ed..

- Swern oxidation. (n.d.). Wikipedia.

- (S)-N-Boc-3-hydroxypyrrolidine. (n.d.). AK Scientific, Inc..

- Parikh-Doering Oxidation. (n.d.). SynArchive.

- TEMPO-Mediated Oxidations. (n.d.). Organic Reactions.

- Swern Oxidation. (n.d.). Alfa Chemistry.

- (S)-N-Boc-3-hydroxypyrrolidine. (n.d.). MedChemExpress.

- tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. (n.d.). PubChem.

- TEMPO – Air (O₂) Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents [patents.google.com]

- 3. 101469-92-5 (S)-N-Boc-3-hydroxypyrrolidine AKSci J92602 [aksci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | C9H17NO3 | CID 6544479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. media.neliti.com [media.neliti.com]

- 8. Page loading... [guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 12. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 13. ekwan.github.io [ekwan.github.io]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. Swern oxidation - Wikipedia [en.wikipedia.org]

- 16. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 20. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]

- 21. synarchive.com [synarchive.com]

- 22. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 23. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]

- 24. m.youtube.com [m.youtube.com]

- 25. organic-synthesis.com [organic-synthesis.com]

- 26. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 27. TEMPO Air Catalyst - Wordpress [reagents.acsgcipr.org]

- 28. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

Enantiomerically pure N-Boc-3-formylpyrrolidine synthesis

An In-Depth Technical Guide to the Synthesis of Enantiomerically Pure N-Boc-3-Formylpyrrolidine

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of enantiomerically pure N-Boc-3-formylpyrrolidine. This valuable chiral building block is a cornerstone in the development of a wide range of pharmaceuticals, owing to the prevalence of the pyrrolidine ring in many biologically active molecules. This document emphasizes the underlying chemical principles, practical experimental considerations, and robust analytical validation required for a successful synthesis.

Strategic Importance of N-Boc-3-Formylpyrrolidine

Enantiomerically pure N-Boc-3-formylpyrrolidine serves as a versatile intermediate in medicinal chemistry. The pyrrolidine scaffold is a key feature in numerous drugs, and the presence of a formyl group at the C3 position provides a reactive handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during these transformations and allows for facile deprotection under acidic conditions when required. The synthesis of this compound in an enantiomerically pure form is therefore of high importance.

Overview of Synthetic Approaches

The synthesis of enantiomerically pure N-Boc-3-formylpyrrolidine can be broadly categorized into two main strategies: synthesis from the chiral pool and asymmetric synthesis.

-

Chiral Pool Synthesis: This is the most common and cost-effective approach, utilizing readily available and inexpensive enantiomerically pure starting materials such as L-glutamic acid or L-aspartic acid.

-

Asymmetric Synthesis: These methods involve the use of chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the pyrrolidine ring or the introduction of the formyl group. While offering elegant solutions, these routes can be more expensive and complex to scale up.

This guide will focus on the most widely adopted and reliable chiral pool strategies.

Synthetic Route from L-Glutamic Acid

The synthesis starting from L-glutamic acid is a well-established and robust method. The general workflow involves the initial protection of the amino and carboxylic acid groups, followed by cyclization, reduction, and a final oxidation step.

Caption: Workflow for the synthesis of N-Boc-3-formylpyrrolidine from L-Glutamic Acid.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis from L-glutamic acid.

Step 1: Preparation of Diethyl N-Boc-L-glutamate

-

Suspend L-glutamic acid in ethanol.

-

Cool the mixture to 0 °C and bubble SOCl₂ gas through the suspension until the solid dissolves completely.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., dichloromethane) and add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Perform an aqueous work-up and purify the product by column chromatography to yield diethyl N-Boc-L-glutamate.

Step 2: Dieckmann Condensation

-

Dissolve the diethyl N-Boc-L-glutamate in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

-

Add a strong base, such as potassium tert-butoxide, portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with an acid and perform an aqueous work-up.

-

The crude product is often carried forward to the next step without extensive purification.

Step 3: Hydrolysis and Decarboxylation

-

Heat the crude product from the previous step in an aqueous acidic solution (e.g., dilute HCl).

-

Maintain the temperature until gas evolution (CO₂) ceases.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain N-Boc-3-pyrrolidinone.

Step 4: Reduction of the Ketone

-

Dissolve N-Boc-3-pyrrolidinone in a suitable solvent (e.g., methanol).

-

Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride, in portions.

-

Stir the reaction at room temperature until the ketone is fully reduced.

-

Quench the reaction, remove the solvent, and perform an aqueous work-up.

-

Purify the resulting N-Boc-3-hydroxypyrrolidine by column chromatography.

Step 5: Oxidation to the Aldehyde

-

A mild oxidation method such as Swern oxidation or using Dess-Martin periodinane is employed to convert the alcohol to the aldehyde without over-oxidation.

-

For Swern Oxidation:

-

Activate dimethyl sulfoxide (DMSO) with oxalyl chloride or trifluoroacetic anhydride at low temperature (-78 °C) in an anhydrous solvent.

-

Add a solution of N-Boc-3-hydroxypyrrolidine to the activated DMSO.

-

After a short stirring period, add a hindered base like triethylamine.

-

Allow the reaction to warm to room temperature, followed by an aqueous work-up and purification by column chromatography.

-

Quantitative Data

| Step | Typical Yield | Purity (by HPLC) | Enantiomeric Excess (ee) |

| Diethyl N-Boc-L-glutamate | 85-95% | >98% | >99% |

| N-Boc-3-pyrrolidinone | 70-80% | >97% | >99% |

| N-Boc-3-hydroxypyrrolidine | 90-98% | >98% | >99% |

| (S)-N-Boc-3-formylpyrrolidine | 80-90% | >98% | >99% |

Synthetic Route from L-Aspartic Acid

An alternative and also widely used approach begins with L-aspartic acid. This route proceeds through a different set of intermediates but ultimately yields the desired product with high enantiopurity.

An In-Depth Technical Guide to (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate: A Cornerstone Chiral Building Block in Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate, a pivotal chiral intermediate in pharmaceutical research and development. The document delves into its fundamental physicochemical properties, common synthetic routes with detailed experimental protocols, characteristic reactivity, and significant applications, particularly its role in the synthesis of complex, biologically active molecules. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic utilization of this versatile building block.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its non-planar, sp3-hybridized structure provides access to three-dimensional chemical space, a critical attribute for enhancing target binding affinity, selectivity, and pharmacokinetic properties compared to flat, aromatic systems. The stereochemistry of substituents on the pyrrolidine ring is often crucial for biological activity, making the availability of enantiomerically pure building blocks essential for modern drug design.[1]